4-O,3'-O-didemethyl mutactimycin
CAS No.:
Cat. No.: VC1845398
Molecular Formula: C26H28O11
Molecular Weight: 516.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C26H28O11 |
---|---|
Molecular Weight | 516.5 g/mol |
IUPAC Name | (7S,9R)-4,6,9,11-tetrahydroxy-3,9-dimethyl-7-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-8,10-dihydro-7H-tetracene-5,12-dione |
Standard InChI | InChI=1S/C26H28O11/c1-8-4-5-10-14(17(8)27)22(32)16-15(19(10)29)20(30)11-6-26(3,35)7-12(13(11)21(16)31)37-25-24(34)23(33)18(28)9(2)36-25/h4-5,9,12,18,23-25,27-28,30-31,33-35H,6-7H2,1-3H3/t9-,12-,18-,23+,24+,25-,26+/m0/s1 |
Standard InChI Key | KFOKBTLLYXTWHL-OJPOHHCHSA-N |
Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=C(C=C5)C)O)O)(C)O)O)O)O |
Canonical SMILES | CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=C(C=C5)C)O)O)(C)O)O)O)O |
Introduction
Chemical Properties and Structure
4-O,3'-O-didemethyl mutactimycin belongs to the anthracycline class of antibiotics, characterized by a tetracyclic ring system with an anthraquinone moiety connected to an aminoglycoside. The compound has been extensively characterized through various analytical methods, revealing its precise chemical composition.
Basic Chemical Information
Property | Value |
---|---|
Molecular Formula | C26H28O11 |
Molecular Weight | 516.4990 Da |
Accurate Mass | 516.1632 Da |
Origin Organism Type | Bacterium |
Origin Genus | Streptomyces |
Origin Species | sp. GW 60/1571 |
The compound's molecular structure is represented by specific chemical identifiers that enable precise identification and differentiation from other similar compounds .
Structural Identifiers
Identifier Type | Value |
---|---|
InChIKey | KFOKBTLLYXTWHL-OJPOHHCHSA-N |
IUPAC Name | (7S,9R)-4,6,9,11-tetrahydroxy-3,9-dimethyl-7-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-8,10-dihydro-7H-tetracene-5,12-dione |
SMILES | C[C@H]1C@@HO |
The compound features a complex tetracyclic structure with multiple hydroxyl groups and a sugar moiety, contributing to its specific biochemical properties and interactions with cellular targets .
Isolation and Origin
4-O,3'-O-didemethyl mutactimycin was isolated from specific actinomycete strains, highlighting the importance of these bacterial species as sources of novel bioactive compounds.
Source Organisms
The compound was originally isolated from two distinct actinomycetes strains:
-
Streptomyces sp. GW 60/1571
-
Nocardia transvalensis
These microbial sources belong to the phylum Actinobacteria, which is renowned for producing a wide range of antibiotics that dominate the current clinical antibiotic space .
Discovery and Isolation
The discovery of 4-O,3'-O-didemethyl mutactimycin was reported in research published in 1998 by Speitling et al. in the Journal of Antibiotics. The compound was isolated alongside 3'-O-demethyl mutactimycin, with both compounds being characterized as new anthracycline antibiotics . The isolation process typically involves cultivation of the producing organism, followed by extraction and purification procedures employing chromatographic techniques .
Structural Characterization
The structural elucidation of 4-O,3'-O-didemethyl mutactimycin has been accomplished through various analytical techniques, providing comprehensive insights into its molecular architecture.
Spectroscopic Analysis
The structure of 4-O,3'-O-didemethyl mutactimycin was determined primarily through:
-
Mass spectrometry
-
Nuclear Magnetic Resonance (NMR) spectroscopy
These analytical approaches revealed the precise arrangement of atoms and functional groups within the molecule. The compound features an anthraquinone core structure with multiple hydroxyl substituents and a glycosidic linkage to a sugar moiety .
Stereochemistry
The absolute stereochemistry of 4-O,3'-O-didemethyl mutactimycin has been established through detailed NMR studies, including NOESY and ROESY experiments. These studies have confirmed the specific three-dimensional arrangement of atoms, particularly at positions 7 and 9 of the aglycone moiety, as well as the stereochemistry of the sugar component .
The sugar moiety has been identified as α-3-O-methyl rhamnose with the stereochemistry designated as (1'R, 2'R, 3'R, 4'S, 5'S), consistent with other members of the mutactimycin family .
Biological Activities
4-O,3'-O-didemethyl mutactimycin exhibits several biological activities that highlight its potential therapeutic applications.
Antimicrobial Activity
The compound demonstrates moderate antimicrobial activity against Gram-positive bacteria, although it appears to be less potent than some other members of the mutactimycin family. Notably, it shows limited or no activity against Gram-negative bacteria .
Cytotoxic Properties
While specific cytotoxicity data for 4-O,3'-O-didemethyl mutactimycin is limited in the available search results, the related compound 3'-O-demethyl mutactimycin has demonstrated cytotoxicity against several tumor cell lines:
Tumor Cell Line | IC50 Value |
---|---|
P388 | 9.6 μg/ml |
L1210 | >25 μg/ml |
HeLa | 20 μg/ml |
This suggests that 4-O,3'-O-didemethyl mutactimycin might also possess similar anticancer properties, though further research would be required to confirm this hypothesis .
Related Compounds in the Mutactimycin Family
4-O,3'-O-didemethyl mutactimycin is part of a larger family of structurally related compounds, providing context for understanding its chemical and biological properties.
The Mutactimycin Family
The mutactimycin family comprises anthracycline-type compounds produced by various Streptomyces species. Notable members include:
-
3'-O-demethyl mutactimycin
-
Mutactimycin E
-
Mutactimycin AP (recently discovered)
These compounds share a common tetracyclic anthracycline core structure but differ in their substitution patterns, particularly in the presence or absence of methyl and hydroxyl groups at specific positions .
Mutactimycin AP: A Recent Discovery
A notable recent addition to the mutactimycin family is Mutactimycin AP, isolated from a Saccharothrix species found in the Atacama Desert. Unlike other mutactimycins, including 4-O,3'-O-didemethyl mutactimycin, Mutactimycin AP is described as the first member that lacks an oxygen at position 11, representing a "deoxy Mutactimycin" .
Mutactimycin AP has shown activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 3.125 μg/mL, as well as activity against pathogens associated with bovine mastitis .
Current Research and Applications
Research on 4-O,3'-O-didemethyl mutactimycin and related compounds continues to evolve, with several potential applications being explored.
Research Challenges and Opportunities
Despite the promising biological activities of 4-O,3'-O-didemethyl mutactimycin, several challenges remain in its development as a therapeutic agent:
-
Limited potency compared to existing antibiotics
-
Potential toxicity concerns
-
Production scale-up challenges
These challenges represent opportunities for further research, including structural modifications to enhance activity and reduce toxicity, as well as improved production methods .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume